REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].C1C=C[NH+]=CC=1.C1C=C[NH+]=CC=1.[O-][Cr](O[Cr]([O-])(=O)=O)(=O)=O.O=[O+][O-].[N:30]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][CH:31]=1>O=O.O=[O+][O-]>[N:30]1[C:39]2[C:34](=[CH:35][CH:36]=[CH:37][CH:38]=2)[CH:33]=[CH:32][CH:31]=1.[S:1](=[O:3])(=[O:2])([OH:5])[OH:4] |f:1.2.3,6.7,8.9|
|
Name
|
|
Quantity
|
4 kg
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]
|
Name
|
O3
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
O=[O+][O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
O2 O3
|
Quantity
|
2500 L
|
Type
|
solvent
|
Smiles
|
O=O.O=[O+][O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had dropped to 0.9 g/l
|
Type
|
CONCENTRATION
|
Details
|
Ozonization is then continued with the same amount of gas and ozone concentration
|
Type
|
CONCENTRATION
|
Details
|
the quinoline concentration
|
Type
|
TEMPERATURE
|
Details
|
is maintained between 0.7 g/l and 0.9 g
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=CC2=CC=CC=C12.S(O)(O)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |